

An In-depth Technical Guide to the Biological Targets of M-110 Compounds

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For Researchers, Scientists, and Drug Development Professionals

The designation "**M-110**" is associated with at least three distinct therapeutic compounds, each with a unique biological target and mechanism of action. This guide provides a comprehensive technical overview of each of these molecules to facilitate research and development efforts. The compounds covered are:

- M-110: A selective PIM-3 Kinase Inhibitor
- MT-110: A non-muscle Myosin II (NMII) Inhibitor
- MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

M-110: A Selective PIM-3 Kinase Inhibitor

M-110 is a highly selective, ATP-competitive inhibitor of PIM kinases, showing a strong preference for PIM-3.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and oncogenic signaling pathways.[3][4][5][6] Overexpression of PIM kinases is observed in various cancers, making them a promising target for cancer therapy.[3][5][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of M-110



Target	IC50	Assay Type	Reference
PIM-3	47 nM	Kinase Assay	[1]
PIM-1	2.5 μΜ	Kinase Assay	[1]
PIM-2	2.5 μΜ	Kinase Assay	[1]

Table 2: Anti-proliferative Activity of M-110 in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Exposure Time	Reference
DU-145	Prostate Cancer	0.9 μΜ	72 hours	[1]
22Rv1	Prostate Cancer	0.6 - 0.8 μΜ	Not Specified	[1]
PC3	Prostate Cancer	0.6 - 0.8 μΜ	Not Specified	[1]
SW480	Colon Cancer	0.6 - 0.8 μΜ	Not Specified	[1]

Experimental Protocols

Kinase Inhibition Assay (General Protocol):

A representative protocol for determining the IC50 of **M-110** against PIM kinases would involve a biochemical assay measuring the phosphorylation of a substrate.

- Reaction Setup: A reaction mixture is prepared containing the recombinant PIM kinase (PIM-1, PIM-2, or PIM-3), a suitable substrate (e.g., a peptide with a consensus phosphorylation sequence), and ATP (often radiolabeled, e.g., [y-32P]ATP).
- Inhibitor Addition: M-110 is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.
- Termination: The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., a strong acid or a high concentration of EDTA).



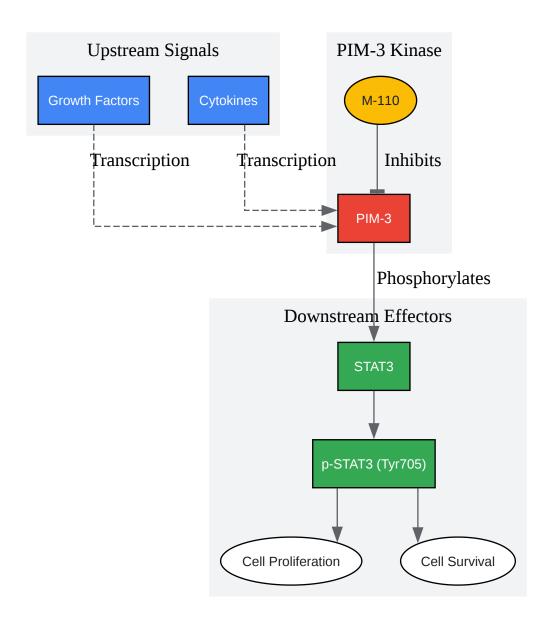
- Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting).
- Data Analysis: The percentage of inhibition at each M-110 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay):

- Cell Seeding: Cancer cell lines (e.g., DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **M-110** (e.g., from 0.01 to 10 μ M) for a specified period (e.g., 72 hours).[1]
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization





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Caption: PIM-3 signaling pathway and the inhibitory action of **M-110**.

MT-110: A Non-Muscle Myosin II (NMII) Inhibitor

MT-110 is a selective, blood-brain barrier permeable inhibitor of non-muscle myosin II (NMII).[7] It shows improved tolerability by selectively targeting NMII over cardiac muscle myosin II (CMII).[7] NMII is a motor protein that plays a crucial role in various cellular processes, including cell division, migration, and neuronal plasticity.[8][9] Its involvement in diseases like cancer and neurological disorders makes it an attractive therapeutic target.[8]



Data Presentation

Table 3: In Vitro Inhibitory Activity of MT-125 (a closely related compound to MT-110)

Target	Ki / EC50	Assay Type	Reference
NMIIA	Ki = 2.7 ± 0.2 μM	ATPase Assay	[10]
NMIIB	EC50 = $1.7 \pm 0.1 \mu\text{M}$	Cytokinesis Assay	[10]
Cardiac Myosin II	Ki = 50 ± 10 μM	ATPase Assay	[10]

Experimental Protocols

ATPase Activity Assay:

- Protein Purification: Recombinant myosin motor domains (NMIIA, NMIIB, CMII) are purified.
- Reaction Mixture: The myosin is mixed with F-actin in a buffer containing ATP.
- Inhibitor Addition: MT-110 is added at various concentrations.
- ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., malachite green assay).
- Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine the Ki value.

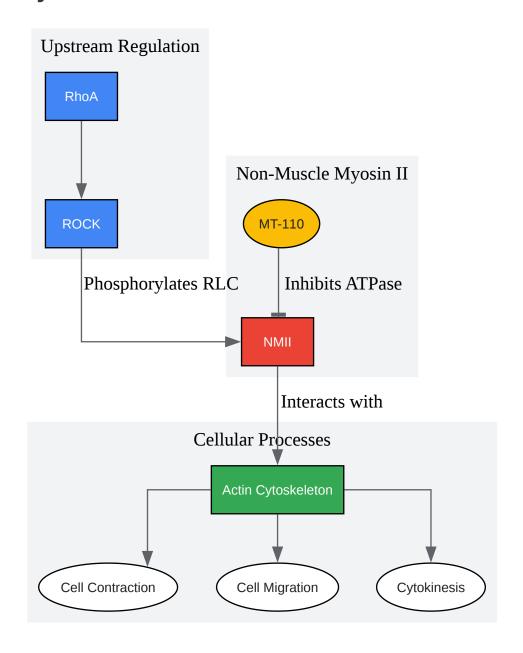
Cell-Based Cytokinesis Inhibition Assay:

- Cell Culture: A suitable cell line (e.g., COS7) is cultured.
- Compound Treatment: The cells are treated with different concentrations of MT-110.
- Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the process of cytokinesis.



- Quantification: The percentage of cells that fail to complete cytokinesis (e.g., become multinucleated) is quantified.
- Data Analysis: The EC50 for cytokinesis inhibition is calculated from the dose-response curve.

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Caption: Regulation of Non-Muscle Myosin II and its inhibition by MT-110.



MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[11] [12][13] It is designed to simultaneously bind to the CD3 receptor on T-cells and the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells.[13][14] This dual binding brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor cells.[13]

Data Presentation

Table 4: Clinical Trial Data for MT110 (Solitomab)

Parameter	Value	Clinical Trial Phase	Reference
Maximum Tolerated Dose (MTD)	24 μ g/day	Phase 1	[11][12]
Half-life	4.5 hours	Phase 1	[11][12]
Common Dose- Limiting Toxicities	Diarrhea, elevated liver enzymes	Phase 1	[11][12]

Experimental Protocols

T-Cell Mediated Cytotoxicity Assay:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of T-cells (effector cells). Culture an EpCAM-positive cancer cell line (target cells).
- Co-culture: Co-culture the effector and target cells at a specific ratio (e.g., 10:1) in the presence of varying concentrations of MT110.
- Incubation: Incubate the co-culture for a set period (e.g., 24-48 hours).
- Cytotoxicity Measurement: Assess target cell lysis using a method such as:

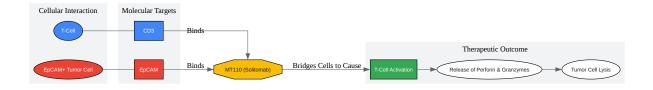


- LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells.
- Chromium-51 Release Assay: Pre-label target cells with ⁵¹Cr and measure its release upon lysis.
- Flow Cytometry-based Assay: Use viability dyes to distinguish live and dead target cells.
- Data Analysis: Calculate the percentage of specific lysis at each antibody concentration and determine the EC50 value.

Phase 1 Clinical Trial Protocol (Simplified Overview):

- Patient Population: Patients with refractory solid tumors expressing EpCAM.[11]
- Dosing: MT110 administered as a continuous intravenous infusion in a dose-escalation design.[11]
- Primary Endpoint: Assess the safety and tolerability of MT110 and determine the maximum tolerated dose.[12]
- Secondary Endpoints: Evaluate pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity.[12]
- Monitoring: Closely monitor patients for adverse events, particularly dose-limiting toxicities.

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Caption: Mechanism of action of MT110 (Solitomab).

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. M-110 | Pim-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. bocsci.com [bocsci.com]
- 5. researchgate.net [researchgate.net]
- 6. PIM3 Kinase: A Promising Novel Target in Solid Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of clinically viable non-muscle myosin II small molecule inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solitomab Wikipedia [en.wikipedia.org]
- 14. invivogen.com [invivogen.com]
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